2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-EN-2-YL]ethanamine
Description
Molecular Formula: C₉H₁₅N Average Mass: 137.226 g/mol Stereochemistry: Contains three stereocenters in the (1S,2S,4S) configuration, critical for enantioselective interactions . Purity: Available at 95% purity, with MDL number MFCD09864246 . Synonyms: Includes rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine and 2-((1S,4S,5S)-5-bicyclo[2.2.1]hept-2-enyl)ethanamine . Applications: Used in organic synthesis, particularly in reactions involving epoxides and amide formation .
Properties
IUPAC Name |
2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRYFUUCWNBVDN-HRDYMLBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine typically involves the reaction of norbornene derivatives with amines under specific conditions. One common method involves the reaction of norbornene with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Another approach involves the use of epichlorohydrin and tetramethylammonium iodide to form a framework of N-[(oxiran-2-yl)methyl]sulfonamides, which can then be further transformed into the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Chain Length Variants
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine
- Formula : C₈H₁₃N
- Mass : 123.20 g/mol
- Key Difference : Shorter carbon chain (methanamine vs. ethanamine), reducing steric bulk and altering solubility .
- Reactivity: Limited evidence suggests lower versatility in amide coupling compared to the ethanamine derivative .
2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic Acid
- Formula : C₉H₁₂O₂
- Mass : 152.19 g/mol
- Key Difference : Carboxylic acid group replaces the amine, enabling esterification or salt formation.
- Applications: Used in synthesizing amides (e.g., CA-Nor2 and BG-Nor2) with 60–83% yields .
Stereoisomers and Diastereomers
5-Norbornene-2-methylamine (Mixture of Isomers)
- Similarity Score : 0.86 (vs. 0.82 for the target compound) .
- Key Difference : Lacks defined stereochemistry, leading to unpredictable reactivity in enantioselective reactions .
rac-2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
- Purity : Available as a racemic mixture, complicating chiral separations .
- Applications : Less favored in asymmetric synthesis compared to the enantiomerically pure (1S,2S,4S) form .
Epoxide Reactions
- Target Compound: Forms amino alcohols (4, 5, 6) with 1:1 or 1:2 reagent ratios when reacting with epoxides like 2-(phenoxymethyl)oxirane .
- Comparison : Methanamine derivatives show slower reaction kinetics due to reduced nucleophilicity of the primary amine .
Amide Formation
Physical and Analytical Properties
Key Research Findings
Enantioselectivity : The (1S,2S,4S) configuration enables high enantiomeric excess (e.g., >90% ee) in Diels-Alder adducts, critical for pharmaceutical intermediates .
Catalytic Applications: Iridium-catalyzed C-H functionalization with norbornadiene derivatives yields bicyclic indoles and benzothiophenes (62–90% yields) .
Stability : The bicyclic framework enhances thermal stability compared to linear amines, making it suitable for high-temperature reactions .
Biological Activity
2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine, also known by its CAS number 61863-41-0, is a bicyclic amine compound with a molecular formula of CHN and a molecular weight of approximately 137.22 g/mol. This compound has garnered attention in pharmacological research for its potential biological activities, particularly in relation to neurotransmitter systems.
The chemical properties of 2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-YL]ethanamine are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 137.22 g/mol |
| Density | 0.981 g/cm³ |
| Boiling Point | 206.5 °C at 760 mmHg |
| Flash Point | 83.3 °C |
| LogP | 2.2477 |
Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly those involved in serotonin (5-HT) signaling pathways. It has shown agonistic properties on various serotonin receptors, including:
- 5-HT : Exhibiting competitive antagonism with pKi values around 6.2 to 6.4.
- 5-HT : Similarly antagonistic with a pKi value of approximately 6.6.
These interactions suggest potential implications in mood regulation and appetite control.
Neuropharmacological Effects
A study investigated the effects of this compound on animal models to assess its impact on anxiety and depression-like behaviors. The findings indicated that administration led to a significant reduction in anxiety behaviors in elevated plus maze tests, suggesting anxiolytic properties.
Antidepressant Potential
In another case study involving chronic administration in rodent models, the compound demonstrated antidepressant-like effects comparable to established treatments such as SSRIs (Selective Serotonin Reuptake Inhibitors). Behavioral assays indicated improvements in forced swim tests and tail suspension tests.
Comparative Analysis with Other Compounds
A comparative study was conducted to evaluate the efficacy of 2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-YL]ethanamine against other known serotonergic agents:
| Compound | Effectiveness (pKi) | Mechanism of Action |
|---|---|---|
| Test Compound | 6.3 | 5-HT antagonist |
| Fluoxetine (SSRI) | 6.8 | Serotonin reuptake inhibitor |
| Trazodone (SARI) | 6.5 | 5-HT antagonist |
Safety and Toxicology
Toxicological assessments have indicated that the compound exhibits low acute toxicity profiles in standard laboratory settings. Long-term studies are ongoing to further evaluate chronic exposure effects.
Q & A
What are the primary synthetic routes for 2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus : Synthesis and stereochemical control.
Methodological Answer :
The compound is typically synthesized via catalytic functionalization of norbornene derivatives. For example, iridium-catalyzed C–H activation reactions with norbornadiene yield bicyclic amines with high stereoselectivity. Key steps include:
- Use of THF as a solvent and hexanes for purification to minimize side reactions.
- Temperature control (e.g., 25–60°C) to optimize regioselectivity.
- Stereochemical outcomes depend on the ligand environment and substrate preorganization. For instance, norbornene’s rigid structure directs substituents to the endo or exo position .
How does steric hindrance in 2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine affect its reactivity in multistep reactions with epoxides?
Advanced Research Focus : Mechanistic analysis of steric effects.
Methodological Answer :
Steric hindrance from the bicyclic framework impacts nucleophilic attack on epoxides. Computational studies (DFT) and experimental data show:
- In 1:1 reagent ratios, the amine reacts with glycidyl ethers (e.g., 2-(phenoxymethyl)oxirane) to form amino alcohols (e.g., product 9 ).
- In 1:2 ratios, steric clashes at the reaction center (due to the norbornene substituents) raise activation barriers, suppressing secondary amine-epoxide adducts. This is validated by low yields of 1:2 products in reactions with bulky epoxides like glycidyl sulfonamide 8 .
What spectroscopic and computational methods are optimal for characterizing the stereoisomers of this bicyclic amine?
Basic Research Focus : Structural elucidation.
Methodological Answer :
- NMR : and NMR distinguish endo vs. exo configurations. For example, endo protons on the bicyclic framework exhibit upfield shifts (δ 1.5–2.5 ppm) due to shielding effects .
- X-ray crystallography : Resolves absolute stereochemistry, as seen in SARS-CoV-2 protease inhibitor complexes where the bicyclic amine acts as a rigid scaffold .
- Computational modeling : Molecular dynamics simulations predict conformational stability, while IR spectroscopy validates hydrogen-bonding interactions in urea derivatives (e.g., compound 4b ) .
How can this amine be functionalized for applications in medicinal chemistry, and what are the key challenges?
Advanced Research Focus : Derivative synthesis for bioactive molecules.
Methodological Answer :
- Urea derivatives : React with isocyanates (e.g., bicyclo[2.2.1]hept-5-en-2-yl isocyanate) in the presence of triethylamine to form disubstituted ureas. Challenges include maintaining stereopurity during coupling .
- NHS esters : Convert to activated esters (e.g., 5-norbornene-2-acetic acid NHS ester) for bioconjugation. Steric bulk requires optimized reaction times and excess reagents to achieve full conversion .
- Pharmaceutical analogs : Structural analogs like Biperiden highlight the importance of the bicyclic core in acetylcholine receptor modulation. Functionalization at the ethylamine group must balance lipophilicity and target affinity .
Why do computational and experimental data sometimes conflict in predicting reaction pathways for this amine?
Advanced Research Focus : Resolving data contradictions.
Methodological Answer :
Discrepancies arise from:
- Solvent effects : DFT models often neglect solvent interactions, leading to overestimated activation energies. Experimental validation in THF or DMF accounts for solvation .
- Dynamic effects : Conformational flexibility in transition states (e.g., during epoxide ring-opening) is poorly captured in static DFT calculations. Metadynamics simulations improve pathway predictions .
- Impurity interference : Trace metals (e.g., from catalysts) can alter reaction kinetics, necessitating strict purification protocols (e.g., flash chromatography) .
What role does the bicyclo[2.2.1]heptene scaffold play in stabilizing transition states during catalysis?
Advanced Research Focus : Transition-state stabilization.
Methodological Answer :
The norbornene framework:
- Preorganizes reactants via π-orbital interactions, lowering entropy penalties.
- Stabilizes cationic intermediates (e.g., in iridium-catalyzed reactions) through hyperconjugation with the bicyclic σ-bonds.
- Acts as a chiral auxiliary in asymmetric catalysis, directing enantioselective bond formation. Experimental evidence includes high enantiomeric excess (>90%) in indole functionalization reactions .
How can researchers mitigate decomposition pathways during storage or reactions?
Basic Research Focus : Stability optimization.
Methodological Answer :
- Storage : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the amine group.
- Reaction conditions : Avoid strong acids/bases that protonate the amine or open the bicyclic ring. Use mild buffers (pH 6–8) for aqueous reactions.
- Additives : Antioxidants (e.g., BHT) or radical scavengers (TEMPO) suppress free-radical degradation, as observed in prolonged reactions with epoxides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
